2-(Thiophen-2-yl)ethen-1-one
Description
Contextualization of 2-(Thiophen-2-yl)ethen-1-one within the Class of α,β-Unsaturated Ketones and Chalcone (B49325) Analogues
The compound this compound belongs to the broad class of organic molecules known as α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org These molecules are characterized by a carbonyl group (C=O) conjugated with a carbon-carbon double bond (C=C). wikipedia.org This arrangement, with the general structure (O=CR)−Cα=Cβ−R, results in a delocalized π-electron system across the four atoms. libretexts.org This conjugation transmits the electrophilic character of the carbonyl carbon to the β-carbon, making these compounds susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). libretexts.org
More specifically, this compound is classified as a thiophene-based chalcone analogue. Chalcones are a subclass of open-chain flavonoids that have a 1,3-diaryl-2-propen-1-one backbone. researchgate.net In the case of this compound, one of the aryl (phenyl) rings of a traditional chalcone is replaced by a thiophene (B33073) ring. nih.govresearchgate.net These heterocyclic chalcones have been a focus of research due to their structural similarities to biologically active compounds. semanticscholar.org The synthesis of such thiophene-containing chalcones is often achieved through the Claisen-Schmidt condensation reaction, which involves the reaction of a substituted aromatic aldehyde with a ketone like 2-acetylthiophene (B1664040). researchgate.netcore.ac.uk
Significance of the Thiophene Moiety in Conjugated Organic Systems
The inclusion of a thiophene ring into a conjugated system like that of a chalcone has profound effects on the molecule's properties. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. nih.govuou.ac.in Its aromaticity arises because the lone pair of electrons on the sulfur atom participates in the π-conjugated system, fulfilling Hückel's rule for aromaticity. nih.gov
Several key characteristics of the thiophene moiety contribute to its significance in these systems:
High Resonance Energy: Among common five-membered heterocycles like furan (B31954) and pyrrole, thiophene possesses the highest resonance energy, which contributes to its stability. nih.gov
Electron-Rich Nature: The sulfur atom imparts a high π-electron density to the ring, making thiophene an electron-donating group. nih.govosti.gov This property influences the electronic landscape of the entire conjugated molecule.
Structural Rigidity and Planarity: Thiophene-based systems often exhibit a high degree of planarity and structural rigidity. nih.gov This planarity enhances π-extended conjugation, which is crucial for applications in organic electronics. nih.govacademie-sciences.fr
The incorporation of thiophene can therefore "tune" the optoelectronic properties of the conjugated system. academie-sciences.fr This has made thiophene a valuable building block in the design of functional organic materials for electronics and photonics. academie-sciences.frrsc.org
Historical Overview of Research on α,β-Unsaturated Thiophene Ketone Structures
Research into α,β-unsaturated carbonyl compounds is a long-standing field in organic chemistry. ekb.eg The classic Claisen-Schmidt condensation, developed in the late 19th century, provided the foundational synthetic route to chalcones and their derivatives. nih.govbenthamscience.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503).
The exploration of heterocyclic chalcones, including those containing thiophene, followed as chemists began to substitute the phenyl rings with various heterocyclic systems to modulate the properties of the resulting compounds. nih.gov Thiophene and its derivatives became attractive scaffolds for designing new molecules due to their wide range of biological activities and their utility in materials science. nih.govsemanticscholar.org
In recent decades, research has intensified, focusing on the synthesis of diverse thiophene-based chalcones. benthamscience.com Modern synthetic strategies continue to rely on established methods like the Claisen-Schmidt condensation but also explore newer techniques such as the Suzuki coupling reaction to create these structures. benthamscience.com A significant body of work has been dedicated to synthesizing series of thiophene-based chalcones by reacting 2-acetylthiophene with various substituted aromatic aldehydes. researchgate.netcore.ac.uk This research has been driven by the quest for new molecules with specific electronic, optical, and biological properties, establishing thiophene-based chalcones as a critical and versatile class of compounds in contemporary chemistry. researchgate.netresearchgate.net
Structure
3D Structure
Properties
CAS No. |
929051-08-1 |
|---|---|
Molecular Formula |
C6H4OS |
Molecular Weight |
124.16 g/mol |
InChI |
InChI=1S/C6H4OS/c7-4-3-6-2-1-5-8-6/h1-3,5H |
InChI Key |
TZXIHQAQYHUEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies
Condensation Reactions for α,β-Unsaturated Thiophene (B33073) Ketones
Condensation reactions represent the most classical and widely employed approach for the formation of the enone linkage in thiophene-based chalcone (B49325) analogues. These methods typically involve the reaction of a thiophene aldehyde with a ketone.
Claisen-Schmidt Condensation Protocols Involving Thiophene Carbaldehydes and Acetophenones
The Claisen-Schmidt condensation is a cornerstone for the synthesis of chalcones and their heterocyclic analogues, including those containing a thiophene ring. researchgate.netresearchgate.net This reaction involves the base- or acid-catalyzed cross-aldol condensation between an aromatic aldehyde, in this case, thiophene-2-carbaldehyde (B41791), and an acetophenone (B1666503) derivative, which possesses α-hydrogens. acs.orgresearchgate.net The initial aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone. chemeducator.org
The reaction is versatile, allowing for a wide range of substituted acetophenones and thiophene-2-carbaldehydes to be employed, leading to a diverse library of thiophene-containing chalcones. researchgate.netresearchgate.net Alkaline bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) dissolved in an alcoholic solvent like ethanol (B145695) are the most common catalysts. researchgate.net The general scheme involves stirring a mixture of the equimolar amounts of the thiophene aldehyde and the acetophenone in the presence of the base at room temperature or with gentle heating. mdpi.com
Table 1: Examples of Claisen-Schmidt Condensation for Thiophene Chalcone Synthesis
| Thiophene Aldehyde | Acetophenone Derivative | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiophene-2-carbaldehyde | Acetophenone | KOH | Ethanol | >90 | researchgate.net |
| Thiophene-2-carbaldehyde | 4-Methylacetophenone | NaOH | Ethanol | High | researchgate.net |
| Thiophene-2-carbaldehyde | 4-Chloroacetophenone | KOH | Ethanol | High | researchgate.net |
| 5-Bromothiophene-2-carbaldehyde | 4-Nitroacetophenone | NaOH | Ethanol | Not specified | semanticscholar.org |
This table is interactive and can be sorted by column headers.
Contemporary Aldol Condensation Variants
Modern advancements in the Claisen-Schmidt condensation focus on improving reaction conditions, enhancing yields, and simplifying purification processes through the use of novel catalysts. While the fundamental reaction remains a crossed aldol condensation, these contemporary variants offer significant advantages over traditional protocols.
Heterogeneous catalysts have gained prominence as they are easily separable from the reaction mixture, reusable, and often more environmentally benign. researchgate.net Examples of such catalysts used for chalcone synthesis include:
Layered Double Hydroxides (LDHs): Materials like MgFeAl-LDH have been employed as solid base catalysts, demonstrating high activity and selectivity in the condensation of benzaldehyde (B42025) with cyclohexanone, a principle applicable to thiophene derivatives. mdpi.com
Solid Acid Catalysts: Zeolites and acid-clays have been utilized to catalyze Claisen-Schmidt reactions, sometimes in solvent-free conditions, which aligns with the principles of green chemistry. unib.ac.id
Modified Solid Supports: Catalysts such as KF-Alumina have been shown to be highly effective, particularly under ultrasound irradiation, for promoting the condensation and affording high yields of chalcones.
These catalytic systems often lead to milder reaction conditions, reduced side reactions, and easier product isolation compared to traditional homogeneous basic or acidic catalysts. researchgate.netunib.ac.id
Accelerated Synthesis: Microwave-Assisted and Sonochemical Methods
To overcome the limitations of conventional heating methods, such as long reaction times and potential side-product formation, microwave irradiation and ultrasound energy have been successfully applied to the synthesis of thiophene chalcones. nuph.edu.ua These techniques significantly accelerate the rate of the Claisen-Schmidt condensation.
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to minutes. nuph.edu.ua This method has been shown to not only increase the reaction rate but also improve product yields. Microwave-assisted synthesis can be performed using solvents or under solvent-free conditions, further enhancing its green credentials.
Sonochemical Methods: The use of ultrasound irradiation promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and accelerating the chemical reaction. organic-chemistry.orgrsc.org Sonochemical synthesis of thiophene chalcones often results in excellent yields in very short reaction times and can be conducted at ambient temperature. organic-chemistry.orgnih.gov Lithium hydroxide (LiOH) and potassium hydroxide (KOH) are common bases used in these procedures. rsc.org
Table 2: Comparison of Conventional vs. Accelerated Synthesis of Thiophene Chalcones
| Method | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | LiOH·H₂O | 3-5 hours | 72-88 | nih.gov |
| Ultrasound Irradiation | LiOH·H₂O | 20-45 minutes | 85-94 | nih.gov |
| Conventional Heating | NaOH | Several hours | Moderate | nuph.edu.ua |
| Microwave Irradiation | NaOH | 2-5 minutes | 85-92 | nuph.edu.ua |
This table is interactive and can be sorted by column headers.
Electron-Transfer Chain Reactions
Beyond traditional condensation chemistry, electron-transfer processes offer alternative pathways for the formation of α,β-unsaturated ketones.
S(RN)1 Mechanism in the Formation of α,β-Unsaturated Thiophene Ketones
A notable example of an electron-transfer chain reaction for the synthesis of α,β-unsaturated ketones is the radical-nucleophilic substitution, or S(RN)1 mechanism. This methodology has been successfully applied to the synthesis of chalcone analogues derived from nitrothiophene. rsc.orgresearchgate.netwikipedia.org
The process is initiated by an electron transfer to an α-haloketone substrate, such as 2-bromo-1-(5-nitrothiophen-2-yl)ethanone. This generates a radical anion, which then fragments to produce a ketyl radical and a halide anion. The radical subsequently reacts with a nucleophile, like a nitronate anion, to form a new radical anion. This intermediate can then transfer its excess electron to a new molecule of the starting α-haloketone, propagating the chain reaction. The final product, an α,β-unsaturated ketone, is formed via the elimination of nitrous acid from the C-alkylation intermediate. researchgate.netwikipedia.org
This reaction is typically carried out under inert atmosphere and can be stimulated by light. researchgate.net It provides a unique route to highly functionalized thiophene enones that may not be readily accessible through condensation reactions. A variety of cyclic nitronate anions have been shown to react with 2-bromo-1-(5-nitrothiophen-2-yl)ethanone to yield the corresponding α,β-unsaturated ketones in moderate to good yields. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions in Thiophene Precursor Synthesis (e.g., Suzuki Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they have been extensively applied to the synthesis of thiophene derivatives. The Suzuki-Miyaura cross-coupling reaction, in particular, has proven to be highly effective for the formation of carbon-carbon bonds on the thiophene ring. researchgate.netnih.govsemanticscholar.org This reaction typically involves the coupling of a thienyl halide or triflate with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. researchgate.netnih.gov
These reactions have been used to synthesize a wide variety of substituted thiophenes, including bi- and polythiophenes, which are important components of organic electronic materials. nih.gov The choice of palladium catalyst, ligand, and reaction conditions can be optimized to achieve high yields and selectivity. researchgate.netnih.govsemanticscholar.org For instance, catalyst systems based on Pd(0) with bulky phosphine (B1218219) ligands have shown high activity for the Suzuki-Miyaura cross-coupling of thiophene-2-boronic acid pinacol (B44631) ester with aryl bromides. nih.gov Furthermore, regioselective cross-coupling reactions on di- or tri-halogenated thiophenes allow for the stepwise introduction of different substituents, providing access to complex substitution patterns. researchgate.net Other palladium-catalyzed reactions, such as Stille and Sonogashira couplings, have also been employed in the synthesis of thiophene-containing molecules. researchgate.net
| Coupling Partners | Catalyst System | Product | Reference |
| Thiophene-2-boronic acid pinacol ester, Aryl bromide | Pd(0)/L1 | 2-Arylthiophene | nih.gov |
| 2,3-Dibromothiophene, Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenyl-3-bromothiophene | researchgate.net |
| Furanyl/Thiofuranyl substrates, Aryl bromides | PEPPSI-type Pd(II) complexes | Arylated furans/thiophenes | mdpi.com |
| Bromothiophenes, Cyclopropylboronic acid | Pd(OAc)₂, SPhos | Cyclopropylthiophenes | semanticscholar.org |
Elemental Sulfur Mediated Syntheses of Thiophene Derivatives
Elemental sulfur (S₈) serves as an inexpensive, readily available, and environmentally benign sulfur source for the synthesis of thiophenes. organic-chemistry.orgderpharmachemica.comnih.govresearchgate.net A variety of methods have been developed that utilize elemental sulfur to construct the thiophene ring from acyclic precursors.
One notable example is the Gewald reaction, a multicomponent reaction that produces 2-aminothiophenes from an α-methylene ketone, an activated nitrile, and elemental sulfur in the presence of a base. derpharmachemica.com Another approach involves the reaction of 1,3-diynes with elemental sulfur in the presence of sodium tert-butoxide (NaOtBu), which proceeds via a trisulfur (B1217805) radical anion intermediate. organic-chemistry.org Additionally, a formal [4+1] reaction between 2-arylpyridines and elemental sulfur has been reported to yield 2-aroylthiophenes. nih.govresearchgate.net This transformation involves the initial conversion of the pyridine (B92270) to a ring-opened aza-triene Zincke ketone, which then reacts with elemental sulfur. nih.govresearchgate.net Metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur also provides a route to substituted thiophenes. organic-chemistry.org
Development of One-Pot and Multicomponent Reaction Protocols
One-pot and multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their high efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. nih.govnih.gov Several such protocols have been developed for the synthesis of highly substituted thiophenes. nih.govnih.gov
These reactions often involve a cascade of transformations where the product of one step serves as the substrate for the next, all within a single reaction vessel. nih.gov For example, a one-pot, three-component reaction of an α-cyanoacetate, a chalcone, and elemental sulfur, catalyzed by DABCO, provides a convenient route to 2-aminothiophenes. organic-chemistry.org Another efficient one-pot procedure for the synthesis of 2,3,4,5-tetrasubstituted thiophenes involves the reaction of 1,3-dicarbonyl compounds with carbon disulfide, followed by the stepwise addition of two different alkyl bromides. nih.gov The development of such MCRs is crucial for the efficient construction of libraries of thiophene derivatives for applications in drug discovery and materials science. nih.govnih.gov
| Reaction Type | Reactants | Product | Reference |
| Three-component | α-Cyanoacetate, Chalcone, Elemental sulfur | 2-Aminothiophene | organic-chemistry.org |
| One-pot, four-component | 1,3-Dicarbonyl compound, CS₂, Alkyl bromide 1, Alkyl bromide 2 | 2,3,4,5-Tetrasubstituted thiophene | nih.gov |
| Gewald Reaction (MCR) | α-Methylene ketone, Activated nitrile, Elemental sulfur | 2-Aminothiophene | derpharmachemica.com |
Strategic Utilization of Sulfur-Containing Synthons (e.g., Ketene (B1206846) Dithioacetals, Ketene 1,3-Dithietanes)
The construction of the α,β-unsaturated ketone framework of chalcones, including "2-(Thiophen-2-yl)ethen-1-one," can be approached through various modern synthetic methodologies. Among these, the strategic use of sulfur-containing synthons like ketene dithioacetals and ketene 1,3-dithietanes offers a powerful and versatile alternative to traditional condensation reactions. researchgate.netnih.gov These reagents serve as valuable intermediates in organic synthesis, providing unique pathways for carbon-carbon bond formation and functional group manipulation. nih.gov
Ketene dithioacetals are particularly useful synthons due to the stabilizing effect of the sulfur atoms on adjacent carbanions and their role as masked carbonyl groups. nih.gov They are typically prepared from the reaction of a compound with an active methylene (B1212753) group, carbon disulfide, and an alkylating agent. clockss.org Their synthetic utility lies in their electrophilic and nucleophilic nature, allowing them to participate in a variety of chemical transformations. researchgate.net
One of the key applications of ketene dithioacetals in the synthesis of enone systems is their function as acyl anion equivalents. The protons on the carbon adjacent to the dithioacetal group can be abstracted by a strong base, creating a nucleophilic center that can react with electrophiles such as aldehydes. This reactivity provides a route to construct the core structure of chalcones.
A plausible synthetic strategy for a thiophene-containing enone, leveraging a ketene dithioacetal synthon, would involve the reaction of a lithiated thiophene with a suitable ketene dithioacetal derivative. Alternatively, a thiophene-derived ketene dithioacetal could be reacted with an aromatic aldehyde. Subsequent hydrolysis of the dithioacetal group, often under acidic conditions with a mercury(II) salt catalyst, would unmask the ketone functionality to yield the desired α,β-unsaturated ketone.
Research into the application of these synthons has demonstrated their effectiveness in creating complex molecular architectures. For instance, α-aroyl ketene dithioacetals have been used in base-mediated [3+3] cyclization reactions with simple ketones to synthesize various substituted phenols. nih.gov While not a direct synthesis of an open-chain chalcone, this highlights the versatility of these sulfur-containing building blocks in forming new carbon-carbon bonds.
The table below illustrates a generalized reaction scheme for the synthesis of α,β-unsaturated ketones using ketene dithioacetal methodology, which could be adapted for the synthesis of "this compound".
| Step | Reactant 1 | Reactant 2 | Reagents | Intermediate/Product | Description |
| 1 | Thiophene | n-BuLi, then DMF | - | Thiophene-2-carbaldehyde | Formation of the aldehyde component. |
| 2 | Acetone | LDA, then CS₂, then MeI | - | Acetone ketene dithioacetal | Preparation of the ketene dithioacetal synthon. |
| 3 | Thiophene-2-carbaldehyde | Acetone ketene dithioacetal | Base (e.g., LDA) | Aldol-type adduct | C-C bond formation to create the chalcone backbone. |
| 4 | Aldol-type adduct | - | Acid or Lewis Acid | 1-(Thiophen-2-yl)-3-(bis(methylthio)methylene)butan-1-ol | Dehydration to form the enone precursor. |
| 5 | Enone precursor | - | H₃O⁺, HgCl₂ | "this compound" | Hydrolysis of the dithioacetal to the ketone. |
Ketene 1,3-dithietanes, which are four-membered heterocyclic compounds containing two sulfur atoms, can also be employed in a similar fashion. nih.gov Their chemistry is closely related to that of acyclic ketene dithioacetals, and they can serve as precursors to α,β-unsaturated ketones through analogous reaction pathways.
The strategic advantage of using sulfur-containing synthons lies in their ability to offer alternative reaction pathways, often with high yields and stereoselectivity, for the construction of complex molecules like "this compound". mdpi.com The unique reactivity imparted by the sulfur atoms allows for synthetic transformations that may be challenging to achieve through more conventional methods. nih.gov
The following table details research findings on the use of ketene dithioacetals in the synthesis of various heterocyclic and carbocyclic systems, demonstrating their broad applicability as synthetic intermediates.
| Starting Material | Reagent | Product Type | Yield (%) | Reference |
| Active methylene compound, CS₂, Alkyl halide | - | Ketene dithioacetal | Varies | clockss.org |
| α-Aroyl ketene dithioacetal | Ketone | Substituted phenol | 81-93 | nih.gov |
| Ketene dithioacetal | Alkynes | Multisubstituted thiophene | Good | organic-chemistry.org |
| Cyclohexane-1,3-dione, CS₂, Diiodomethane | - | 2-(1,3-Dithietan-2-ylidene)cyclohexane-1,3-dione | - | nih.gov |
While direct, cited examples for the synthesis of "this compound" using these specific sulfur synthons are not prevalent in the reviewed literature, the fundamental reactivity of ketene dithioacetals and dithietanes provides a well-established basis for their proposed application in this context. researchgate.netnih.gov
Mechanistic Investigations and Reaction Pathways
Detailed Mechanistic Insights into Annulation Reactions Leading to Thiophene (B33073) Systems
Annulation reactions are a powerful tool for constructing the thiophene ring system. These reactions often proceed through multi-step pathways involving various intermediates. One such strategy involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives to yield benzo[b]thiophenes. beilstein-journals.org The proposed mechanism for this transformation begins with the reaction of the alkyne with a base. beilstein-journals.org
Another approach is the rhodium(II)-mediated domino [4+1]-annulation of α-cyanothioacetamides with diazoesters. The reaction is initiated by the attack of a rhodium carbenoid, generated from the diazoester, on the sulfur atom of the thioamide. beilstein-journals.org This forms a key S-ylide intermediate, which is stabilized by resonance. beilstein-journals.org The anionic center of this ylide then attacks the cyano group, leading to a series of intramolecular rearrangements and ultimately furnishing the multisubstituted thiophene. beilstein-journals.org
Radical annulation reactions also provide a route to thiophene derivatives. For instance, the reaction of aryldiazonium salts with alkynes in the presence of a sulfur source can proceed via a radical pathway. chim.it A single electron transfer (SET) from the sulfur source to the diazonium salt generates an aryl radical. This radical then adds to the alkyne, and subsequent intramolecular cyclization leads to the formation of the benzo[b]thiophene ring. chim.it
Cyclization Mechanisms Involving Ketene (B1206846) Dithioacetals
Ketene dithioacetals are versatile building blocks in organic synthesis and can be employed in the construction of thiophene rings through various cyclization pathways. researchgate.net A visible-light-induced [3+2] oxidative cyclization of alkynes with ketene dithioacetals provides a metal-free route to multisubstituted thiophenes. organic-chemistry.org This reaction proceeds through the formation of a thiavinyl 1,3-dipole intermediate from the ketene dithioacetal in the presence of a photosensitizer. organic-chemistry.org This dipole then undergoes a cyclization reaction with an alkyne to form the thiophene ring. organic-chemistry.org
Another strategy involves the cyclization of arylketene dithioacetal monoxides under Pummerer-like conditions. kyoto-u.ac.jp The reaction is initiated by the activation of the sulfoxide (B87167) with an anhydride, which generates a stabilized cationic intermediate. kyoto-u.ac.jp Ring closure of this intermediate then proceeds to form the benzo[b]thiophene skeleton. kyoto-u.ac.jp The stereochemistry of the starting ketene dithioacetal can influence the reaction pathway, suggesting a detailed mechanism involving rotation around a single bond in a dicationic intermediate to achieve the correct conformation for cyclization. kyoto-u.ac.jp
Furthermore, tandem annulation strategies using α-alkenoyl-α-alkynyl ketene dithioacetals have been developed for the synthesis of functionalized benzo[b]thiophenes. researchgate.net These reactions likely proceed through a series of thien- and benzannulation steps under basic conditions. researchgate.net
Proposed Reaction Pathways for the Construction of the Thiophene Ring and Conjugated Linkage
The construction of the fundamental thiophene ring can be achieved through several classic and modern synthetic methods. The Paal-Knorr thiophene synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. derpharmachemica.comwikipedia.org The proposed mechanism involves the initial formation of a thione, which then tautomerizes and cyclizes. derpharmachemica.com The final step is the elimination of water or hydrogen sulfide, driven by the aromaticity of the resulting thiophene ring. derpharmachemica.com
The Gewald synthesis is a common method for preparing 2-aminothiophenes. derpharmachemica.com This reaction involves the condensation of an α-mercaptocarbonyl compound (or a precursor) with a β-keto ester or a related activated methylene (B1212753) compound in the presence of a base. derpharmachemica.com
For the formation of conjugated linkages to the thiophene ring, methods such as dehydrogenative cross-coupling have been developed. For instance, the reaction of thiophene with an alkyne can be achieved without the need for a sacrificial oxidizing agent. researchgate.net Mechanistic studies suggest that this can proceed through a single-electron transfer process. researchgate.net In some cases, the reaction pathway can be directed towards either vinylation or hydroarylation by the presence or absence of a hydrogen atom transfer (HAT) catalyst. researchgate.net
The synthesis of complex fused thiophene systems, such as benzothieno[3,2-b]benzofurans, can be achieved through intramolecular dehydrogenative C–O coupling. nih.gov The proposed mechanism involves a radical pathway initiated by a single electron transfer between the substrate and a copper catalyst, leading to the formation of a phenoxy radical which then undergoes intramolecular cyclization. nih.gov
The following table provides a summary of the key mechanistic steps in various reactions leading to thiophene derivatives.
| Reaction Type | Key Intermediate(s) | Driving Force(s) | Ref. |
| Photoinduced Electron Transfer | Radical cation, Radical ion pair | Light absorption, Favorable redox potentials | acs.org |
| Annulation of 2-Fluorophenylacetylenes | Not explicitly detailed | Copper catalysis, Base promotion | beilstein-journals.org |
| Rhodium-Mediated Annulation | Rhodium carbenoid, S-ylide | Catalysis, Intramolecular cyclization | beilstein-journals.org |
| Radical Annulation | Aryl radical, Alkenyl radical | Single electron transfer, Radical cyclization | chim.it |
| Visible-Light [3+2] Cyclization | Thiavinyl 1,3-dipole | Light absorption, Photosensitization | organic-chemistry.org |
| Pummerer-like Cyclization | Stabilized cationic intermediate | Acid/Anhydride activation, Ring closure | kyoto-u.ac.jp |
| Paal-Knorr Synthesis | Thione | Aromatization | derpharmachemica.com |
| Dehydrogenative Coupling | Phenoxy radical | Single electron transfer, Intramolecular cyclization | nih.gov |
This detailed examination of the mechanistic underpinnings of thiophene synthesis provides a foundational understanding for the continued development of this important class of heterocyclic compounds.
Chemical Reactivity and Transformations
Nucleophilic Addition Reactions to the α,β-Unsaturated System
The α,β-unsaturated ketone framework of 2-(Thiophen-2-yl)ethen-1-one is a classic Michael acceptor, susceptible to nucleophilic attack. The presence of the electron-rich thiophene (B33073) ring and the carbonyl group influences the reactivity of the conjugated system. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). The ketene (B1206846) functional group, a structural isomer, is highly reactive and readily participates in nucleophilic addition reactions with nucleophiles like alcohols and amines.
The carbonyl group itself is a primary site for nucleophilic attack. evitachem.com In the presence of Lewis acids or under acidic conditions, the carbonyl carbon becomes more electrophilic, facilitating attack by nucleophiles to form tetrahedral intermediates. evitachem.com Reagents such as Grignard reagents or organolithium compounds can react with the carbonyl group to yield corresponding alcohol derivatives. evitachem.com
Intramolecular Annulation and Cycloaddition Reactions
The conjugated system of thienyl-containing compounds serves as a versatile scaffold for constructing cyclic and heterocyclic systems through intramolecular annulation and cycloaddition reactions.
Intramolecular Annulation: Derivatives of this compound, specifically conjugated enynones, can undergo copper-catalyzed intramolecular annulation to form substituted 1H-indenes. acs.org In these reactions, substrates with a 2-thienyl substituent have been shown to produce the corresponding indene (B144670) products in very high yields (e.g., 97%). acs.org This transformation proceeds effectively regardless of whether the starting material is a Z- or E-isomer, as both converge to the same 1H-indene product. acs.org
Cycloaddition Reactions: The structural isomer, 2-Thienylketene, can undergo [2+2] cycloaddition with alkenes to form cyclobutanones. Furthermore, thiophene-containing structures can participate in [3+2] cycloaddition reactions. For instance, in situ generated nitrilimines react efficiently and regioselectively with heteroaryl thioketones bearing thiophen-2-yl substituents to yield 2,3-dihydro-1,3,4-thiadiazoles. researchgate.net Similarly, nitrile oxides generated from thiophene-2-carbaldehyde (B41791) oxime undergo [3+2] cycloaddition with alkenes and alkynes to produce isoxazoles and isoxazolines. tandfonline.com Another example is the ZnCl₂-catalyzed [3+2] cycloaddition of benzimidates and 2H-azirines, which can lead to the formation of thiophen-2-yl substituted imidazoles. acs.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Intramolecular Annulation | Enynone with 2-thienyl substituent | Copper catalyst | 1H-Indene derivative | 97% | acs.org |
| [3+2] Cycloaddition | Thiophen-2-yl thioketone, Nitrilimine | In situ generation | 2,3-Dihydro-1,3,4-thiadiazole | N/A | researchgate.net |
| [3+2] Cycloaddition | Thiophene-2-carbaldehyde oxime, Alkene/Alkyne | NaCl, Oxone, Na₂CO₃ | Isoxazoline/Isoxazole | 70-86% | tandfonline.com |
| [3+2] Cycloaddition | Benzimidate, 2H-Azirine, Thiophene substituent | ZnCl₂ | Imidazole derivative | 60% | acs.org |
Functional Group Transformations and Strategic Derivatization
The carbonyl group is a highly reactive site within the molecule, susceptible to a variety of transformations. chim.it It can undergo nucleophilic addition reactions, be reduced to an alcohol, or converted into other functional groups like oximes, imines, and hydrazones. chim.itsmolecule.comsmolecule.com For instance, the ketone can be reduced to an alcohol or transformed through reactions with Grignard reagents. evitachem.comvulcanchem.com These transformations are often chemoselective, allowing for targeted modifications of the molecule. chim.it
The thiophene ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. smolecule.comsmolecule.com The position of substitution is influenced by the existing acetyl group and the reaction conditions. Generally, electrophilic acylation of thiophene occurs at the C2 position. chim.it However, functionalization at the β-positions (C3 or C4) of the thiophene ring, which is typically more challenging, can be achieved using methods like palladium-catalyzed 1,4-migration coupled with direct arylation. rsc.org This allows for the regioselective introduction of aryl or heteroaryl groups at the C3 position of 2-arylthiophenes. rsc.org The thiophene ring can also undergo sulfonation when reacted with sulfur trioxide in sulfuric acid.
Regioselectivity and Stereoselectivity in Synthetic and Transformation Reactions (e.g., E/Z Configuration)
Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing and modifying molecules based on the this compound scaffold.
Regioselectivity: The regioselectivity of reactions is often dictated by the electronic nature of the substituents and the reaction conditions. In condensations of 1,2,4-triketone analogs containing a 2-thienyl group with hydrazines, the direction of nucleophilic attack can be switched depending on the substituent's nature and reaction conditions, such as acid catalysis and temperature. mdpi.com For example, 2-thienyl-substituted 1,2,4-triketone analogs react with binucleophiles in ethanol (B145695) to yield pyridazine-4(1H)-ones. mdpi.com Furthermore, palladium-catalyzed reactions of 2-(2-bromoaryl)thiophenes can be directed to achieve different regioisomers. Direct arylation leads to β-heteroarylated 2-arylthiophenes via a 1,4-palladium migration, while Suzuki coupling yields 1,2-diheteroaryl-substituted benzene (B151609) derivatives. rsc.org
Stereoselectivity: Stereoselective synthesis is crucial for producing specific enantiomers or diastereomers, which is particularly important in medicinal chemistry. Asymmetric synthesis methods are employed to control the stereochemistry. For example, the stereoselective synthesis of oxazolidin-2-ones can be achieved via an asymmetric aldol (B89426)/Curtius reaction sequence involving thiophene-containing precursors, resulting in specific stereoisomers. mdpi.com The formation of pyrrolidine (B122466) rings in related structures can also be controlled with high stereofidelity using enantioselective intramolecular cyclization and asymmetric catalysis. smolecule.com The configuration of the final products, such as the cis-configuration in C2,C3-fused indoline (B122111) structures, can be confirmed by methods like X-ray crystallography. sioc-journal.cn
| Reaction | Key Feature | Outcome | Reference |
| Condensation of 2-thienyl-1,2,4-triketone analogs | Regiocontrol | Formation of pyrazoles or pyridazinones depending on conditions | mdpi.com |
| Pd-catalyzed C-H functionalization | Regiodivergence | Selective formation of β-heteroarylated thiophenes or diheteroaryl benzenes | rsc.org |
| Asymmetric Aldol/Curtius Reaction | Stereoselectivity | Synthesis of specific stereoisomers of oxazolidin-2-ones | mdpi.com |
| Intramolecular Cyclization | Stereofidelity | Enantioselective formation of pyrrolidine rings | smolecule.com |
Michael Addition Reactions in Thiophene Chalcone (B49325) Systems
Chalcones, including their thiophene-containing analogues, are classic examples of α,β-unsaturated carbonyl compounds. This structural feature makes them excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide array of nucleophiles. researchgate.netresearchgate.net The electron-withdrawing carbonyl group polarizes the α,β-double bond, rendering the β-carbon electrophilic and susceptible to attack. nih.gov This reactivity has been extensively utilized to synthesize a variety of β-substituted carbonyl compounds. researchgate.net
The general mechanism for the Michael addition involves the 1,4-addition of a nucleophile to the conjugated system of the thiophene chalcone. This reaction is typically catalyzed by a base, which serves to generate the active nucleophile (e.g., an enolate or a thiolate). nih.gov
A notable application is the thia-Michael addition, where a thiol is used as the nucleophile. For instance, the reaction of thiophene-containing chalcones with 4-chlorothiophenol (B41493) proceeds smoothly to yield 1-(substituted aryl)-3-(4-chlorophenylmercapto)-1-(2-thienyl)-1-propanones. researchgate.netlew.ro This reaction efficiently forms a new carbon-sulfur bond. researchgate.net Similarly, cellular thiols like glutathione (B108866) and N-acetylcysteine have been shown to react with chalcones via a Michael-type addition, a process influenced by the pH and the protonation state of the thiol. researchgate.netnih.gov
Carbon nucleophiles also feature prominently in Michael additions with thiophene chalcones. The reaction of aryl methyl ketones with chalcones in the presence of silica (B1680970) gel under microwave irradiation provides a solvent-free method for synthesizing 1,3,5-triarylpentane-1,5-diones. scielo.org.mx For example, the addition of 2-acetylthiophene (B1664040) to a chalcone bearing a 4-chlorophenyl group results in 3-(4-chlorophenyl)-1,5-bis(thiophene-2-yl)-1,5-pentanedione. scielo.org.mx Other active methylene (B1212753) compounds, such as malononitrile, can also be employed as nucleophiles. researchgate.net
The following table summarizes various Michael addition reactions involving thiophene chalcone systems.
| Nucleophile (Michael Donor) | Thiophene Chalcone Substrate | Catalyst/Conditions | Product Type | Ref |
| 4-Chlorothiophenol | 1-(Aryl)-3-(thiophen-2-yl)prop-2-en-1-one | Base | 1-(Aryl)-3-(4-chlorophenylmercapto)-1-(2-thienyl)-1-propanone | lew.ro, researchgate.net |
| Aryl Methyl Ketones (e.g., 2-acetylthiophene) | 1-Aryl-3-(thiophen-2-yl)prop-2-en-1-one | Silica gel, Microwave | 1,3,5-Triaryl-1,5-dione | scielo.org.mx |
| o-Amino thiophenol | 1,3-Diphenyl-propenone | Indium trichloride | Benzothiazine derivatives | researchgate.net |
| Nitromethane | Chalcones | Base | β-Nitro-ketones | chemrevlett.com |
| Glutathione / N-Acetylcysteine | Chalcones | Varying pH | Thiol adducts | researchgate.net, nih.gov |
Dieckmann Condensation in the Synthesis of Thiophene Derivatives
The Dieckmann condensation is a powerful intramolecular organic reaction used to form cyclic β-keto esters from diesters. chemistnotes.com It is essentially an intramolecular Claisen condensation. masterorganicchemistry.com The reaction is base-catalyzed, with common bases including sodium ethoxide or potassium t-butoxide, and is most effective for synthesizing five- and six-membered rings, which are relatively free of strain. chemistnotes.comlibretexts.org
This reaction is a key step in several synthetic routes to thiophene derivatives. One of the classic methods is the Fiesselmann Thiophene Synthesis . In this procedure, the treatment of a thioacetal with a strong base generates an enolate, which then undergoes an intramolecular Dieckmann condensation to form a cyclic ketone. derpharmachemica.comuit.no Subsequent elimination and tautomerization, driven by the formation of the aromatic thiophene ring, yield the final 3-hydroxythiophene dicarboxylate product. derpharmachemica.comuit.no
More contemporary methods have expanded the utility of the Dieckmann condensation through tandem or cascade reactions. A notable example involves the tandem thia-Michael/Dieckmann condensation of allenyl esters with methyl mercaptoacetate. researchgate.net In the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), this one-pot reaction regioselectively affords 2,3,5-trisubstituted thiophenes. researchgate.net The sequence begins with the Michael addition of the thiol to the allene, followed by an intramolecular Dieckmann cyclization of the resulting diester intermediate.
Another innovative approach is the tandem S_N2 nucleophilic substitution/Dieckmann condensation. The reaction of methyl thiosalicylate derivatives with α-iodomethyl phosphine (B1218219) oxide using sodium hydroxide (B78521) as a base leads to the formation of 2-phosphonyl-3-hydroxybenzo[b]thiophene derivatives in moderate to high yields. acs.orgnih.gov This method provides a convenient pathway for the functionalization of benzo[b]thiophenes. acs.org
The table below outlines different synthetic strategies for thiophene derivatives that employ the Dieckmann condensation.
| Synthetic Method | Starting Materials | Key Reagents | Intermediate Step | Product | Ref |
| Fiesselmann Synthesis | Thioglycolic acid derivatives, α,β-unsaturated esters | Strong Base | Formation of a thioacetal, followed by enolate generation | 3-Hydroxythiophene dicarboxylate | derpharmachemica.com, uit.no |
| Tandem Thia-Michael/Dieckmann | Allenyl esters, Methyl mercaptoacetate | DBU or MgBr₂/Et₃N | Thia-Michael adduct (diester) | Trisubstituted thiophenes | researchgate.net |
| Tandem S_N2/Dieckmann | Methyl thiosalicylate, α-Iodomethyl phosphine oxide | NaOH | S_N2 substitution product | 2-Phosphonyl-3-hydroxybenzo[b]thiophene | acs.org, nih.gov |
Spectroscopic and Advanced Structural Characterization Methodologies
Application of Infrared Spectroscopy (IR) for Identifying Carbonyl and Alkene Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within the 2-(thiophen-2-yl)ethen-1-one framework, namely the α,β-unsaturated ketone system. The absorption of infrared radiation causes specific molecular vibrations, such as stretching and bending, which occur at characteristic frequencies.
The most prominent vibrations are those of the carbonyl (C=O) and alkene (C=C) groups, which are part of the conjugated enone system. For α,β-unsaturated ketones, the C=O stretching vibration typically appears at a lower wavenumber (1685–1666 cm⁻¹) compared to saturated ketones (around 1715 cm⁻¹) due to the delocalization of π-electrons across the conjugated system, which slightly weakens the carbonyl double bond. libretexts.org The C=C stretching vibration is observed in the 1680-1640 cm⁻¹ region. libretexts.orgspectroscopyonline.com
In a related compound, 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one, the carbonyl stretch was observed at 1676 cm⁻¹. rsc.org For derivatives of this compound, these characteristic peaks confirm the presence of the enone moiety.
Table 1: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1685 - 1666 libretexts.org |
| Alkene (C=C) | Stretching | 1680 - 1640 libretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom, allowing for unambiguous structural assignment.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the (E)-1-(2-thienyl)ethan-1-one oxime, a related structure, the protons of the thiophene (B33073) ring appear as doublets of doublets in the aromatic region (δ 7.05-7.28 ppm), characteristic of the thiophene ring system. clockss.org The methyl protons appear as a singlet at δ 2.35 ppm. clockss.org For the enone system, the vinylic protons would typically appear as doublets with a large coupling constant, indicative of a trans configuration.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the enone system is typically found significantly downfield. In 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one, the carbonyl carbon appears at δ 181.1 ppm. rsc.org The carbons of the thiophene ring typically resonate between δ 128 and 138 ppm. rsc.org
Table 2: Representative NMR Data for a Thiophene Ketone Derivative
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹³C | 181.1 | Carbonyl Carbon (C=O) rsc.org |
| ¹³C | 137.7 | Thiophene Carbon (C) rsc.org |
| ¹³C | 136.8 | Thiophene Carbon (CH) rsc.org |
| ¹³C | 135.6 | Thiophene Carbon (CH) rsc.org |
| ¹³C | 128.9 | Thiophene Carbon (CH) rsc.org |
| ¹H | 8.03 - 7.24 | Thiophene Protons (m) rsc.org |
| ¹H | 6.29 | Proton adjacent to fluorine (t) rsc.org |
Data from 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Analysis of Conjugation and Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, particularly the π → π* transitions associated with the extended conjugated system formed by the thiophene ring and the enone moiety. The position of the maximum absorption (λmax) is indicative of the extent of conjugation.
Studies on styrylthiophene compounds, which possess a similar thiophene-vinyl conjugated system, show strong absorptions in the UV-Vis region. For instance, (E,E)-3,6-bis(2-(thiophen-2-yl)vinyl)phenanthrene exhibits a primary absorption maximum (λmax) at 368.0 nm. acs.orgnih.gov This absorption corresponds to the π → π* electronic transition of the conjugated system. nih.gov The presence of such an absorption band in this compound derivatives confirms the presence of the extended π-system and provides insight into its electronic structure. The introduction of different substituents on the thiophene or other parts of the molecule can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, providing further information on electronic effects. soton.ac.uk
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound derivatives through high-resolution mass spectrometry (HRMS). rsc.org Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information.
The fragmentation of these molecules under electron impact (EI) ionization often follows predictable pathways. Common fragmentation patterns for thiophene-containing compounds include the loss of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS) units. researchgate.net For ketones, α-cleavage (cleavage of the bond adjacent to the carbonyl group) is a characteristic fragmentation pathway. libretexts.org The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Studies on closely related structures, such as 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one, have been conducted. researchgate.net These analyses show that the five atoms of the thiophene ring are essentially coplanar. researchgate.net The crystal packing is often stabilized by intermolecular interactions like hydrogen bonds. researchgate.net
Table 3: Crystal Data for a Related Thiophene Ethenyl Compound
| Parameter | Value |
|---|---|
| Compound | 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one researchgate.net |
| Formula | C₁₀H₁₀N₂OS researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/c researchgate.net |
| a (Å) | 6.9932 (5) researchgate.net |
| b (Å) | 16.2916 (9) researchgate.net |
| c (Å) | 9.3544 (7) researchgate.net |
| β (°) | 110.168 (6) researchgate.net |
X-ray crystallography allows for the detailed analysis of the molecule's preferred conformation in the solid state. In derivatives like (2E)-2-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydronaphthalen-1-one, the conformation about the exocyclic C=C double bond is found to be E. researchgate.net The thiophene sulfur atom and the ketone oxygen atom are observed to be in an anti orientation. researchgate.net This specific conformation can influence the molecule's reactivity and intermolecular interactions.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the intricate details of chemical reactions and the electronic characteristics of molecules like 2-(Thiophen-2-yl)ethen-1-one and its derivatives. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.
Key electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are routinely calculated. The energy gap between HOMO and LUMO is a crucial parameter, as a smaller gap often correlates with higher chemical reactivity and potential for applications in electronics. rsc.org For instance, studies on related thiophene-based chalcones have shown that the HOMO-LUMO energy gap can be tuned by introducing different substituent groups. jksus.org This ability to modulate the electronic properties is vital for designing materials with specific optical and electronic characteristics. jksus.org
DFT calculations are also instrumental in mapping out reaction mechanisms. For example, in the synthesis of chalcones via the Claisen-Schmidt condensation, DFT can be used to model the transition states and intermediates, providing insights into the reaction pathway and the factors that control the reaction's efficiency and selectivity. arabjchem.orgekb.eg Furthermore, DFT has been employed to understand the mechanism of C–C and C–S bond cleavage in related reactions, highlighting the role of substituents in directing the reaction outcome. chinesechemsoc.org
The electronic properties of various substituted thiophene-based chalcones have been systematically investigated using DFT. These studies explore how electron-donating or electron-withdrawing groups on the phenyl or thiophene (B33073) rings influence the intramolecular charge transfer (ICT), which in turn affects the molecule's photophysical properties. jksus.orgresearchgate.netthaiscience.info The calculated absorption wavelengths often show good agreement with experimental UV-Vis spectra, validating the accuracy of the theoretical models. thaiscience.info
Table 1: Calculated Electronic Properties of Thiophene-Based Chalcone (B49325) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| (2E)-1-(2,5-Dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one | - | - | - |
| (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one | - | - | - |
| (E)-1-(2,5-Dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | - | - | - |
Molecular Modeling Studies for Conformational and Reactive Insights
Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. For this compound, these studies provide crucial insights into its conformational preferences and how its shape influences its reactivity.
Chalcones can exist in different conformations, with the s-cis and s-trans isomers being of particular interest. researchgate.net Conformational analysis, often performed using DFT or other molecular mechanics methods, helps to determine the most stable conformation. ufms.br The trans isomer is generally found to be more thermodynamically stable than the cis form. nih.gov The planarity of the molecule, or lack thereof, can significantly impact its conjugation and, consequently, its electronic and optical properties. researchgate.net
Molecular electrostatic potential (MEP) maps are a valuable output of molecular modeling studies. acs.org These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). deepdyve.comresearchgate.net This information is critical for predicting how the molecule will interact with other reagents and biological targets. For instance, the carbonyl oxygen and the thiophene ring are often identified as potential sites for electrophilic and nucleophilic attack, respectively. bohrium.com
Furthermore, molecular modeling is employed to understand non-covalent interactions, such as hydrogen bonding and van der Waals forces, which play a significant role in the crystal packing of the solid state and in the binding of the molecule to biological receptors. acs.org
Predictive Computational Analysis of Reactivity and Selectivity Profiles
Computational chemistry offers powerful predictive capabilities for assessing the reactivity and selectivity of chemical compounds. For this compound and its analogs, these predictive analyses guide synthetic efforts and help in the design of molecules with desired properties.
Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical potential, hardness, and electrophilicity index, are calculated to provide a quantitative measure of a molecule's reactivity. arabjchem.org A high electrophilicity index, for example, suggests that the molecule is a good electron acceptor. deepdyve.com These descriptors are useful for comparing the reactivity of a series of related compounds and for predicting their behavior in different chemical environments. arabjchem.org
Computational methods can also predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in reactions where multiple products can be formed, DFT calculations can be used to determine the activation energies for the different reaction pathways, thereby predicting the major product. chinesechemsoc.org This is particularly important in the synthesis of complex molecules where controlling the stereochemistry is crucial.
In the context of drug design, predictive computational analysis is used to perform in silico screening of compounds for their potential biological activity. researchgate.net Molecular docking simulations, a key component of this analysis, predict the binding affinity and orientation of a molecule within the active site of a target protein. researchgate.netresearchgate.net These studies have been applied to thiophene-based chalcones to explore their potential as inhibitors of various enzymes. arabjchem.orgresearchgate.net The results of these simulations can prioritize which compounds should be synthesized and tested experimentally, thus accelerating the drug discovery process.
Applications in Advanced Organic Synthesis and Functional Materials Science
Role as Versatile Synthetic Intermediates for Complex Heterocyclic Architectures
The reactivity of the α,β-unsaturated ketone system in thiophene-based chalcone (B49325) analogues makes them exceptional precursors for synthesizing a wide variety of complex heterocyclic structures. These reactions often proceed through cyclocondensation pathways where the thiophene (B33073) moiety is incorporated into the final heterocyclic system.
Researchers have successfully utilized these intermediates to construct various heterocyclic rings:
Pyrimidines : Chalcones react with thiourea (B124793) in the presence of a base to form dihydropyrimidine-2-thione derivatives. These compounds serve as foundational structures for more complex fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. nih.gov
Pyrazolines : The reaction of thiophene-containing chalcones with hydrazine (B178648) derivatives is a well-established method for synthesizing pyrazoline rings. For example, reacting (E)-1-(4-hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one with hydrazine hydrate (B1144303) in glacial acetic acid yields 1,3,5-substituted pyrazoline structures. scirp.org These can be further modified to create novel antitubercular agents. scirp.org
Thiadiazoles : Hydrazonoyl halides can react with thiophene-based compounds to yield 1,3,4-thiadiazole (B1197879) derivatives, which are valuable in medicinal chemistry. researchgate.netresearchgate.net
Other Fused Heterocycles : The versatility of these building blocks extends to the synthesis of fused systems like pyrazolo[1,5-a]pyrimidines and benzoxazoles, which have shown promising biological activities. scirp.orgresearchgate.net
The strategic use of these thiophene-based synthons allows for the creation of diverse molecular libraries with potential applications in drug discovery and materials science. nih.gov
| Heterocycle Synthesized | Precursor/Reagent Example | Reference |
| Pyrimidine-2-thiones | 1-(Thiophen-2-yl)prop-2-en-1-one derivative + Thiourea | nih.gov |
| Pyrazolines | (E)-1-(4-hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one + Hydrazine hydrate | scirp.org |
| 1,3,4-Thiadiazoles | Thiophene derivatives + Hydrazonoyl halides | researchgate.net |
| Benzoxazoles | 1-(3-(3-amino-4-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one + Cyanogen bromide | scirp.org |
Precursors for the Synthesis of Polyfunctional Organic Compounds
Polyfunctional compounds, which contain multiple reactive groups, are essential in various chemical applications, including as cross-linking agents and metal-complexing agents. The synthesis of such compounds often requires multi-step procedures. google.com Thiophene-ethanone derivatives serve as valuable starting points for introducing diverse functionalities into a single molecule.
The inherent reactivity at several sites—the ketone's carbonyl carbon, the adjacent α-carbon, and the thiophene ring itself—allows for sequential or one-pot reactions to build molecular complexity. For instance, the ketone can undergo nucleophilic addition, while the thiophene ring is susceptible to electrophilic substitution, allowing for controlled functionalization. evitachem.com
Methods for creating polyfunctional compounds often involve the reaction of a compound with acidic protons (like a methylene-bridged difunctional compound) with an alkali metal and a formamide, followed by acidification. google.com The principles of these syntheses can be applied to thiophene-based systems to create novel polyfunctional molecules for specialized applications.
Building Blocks for Organic Semiconductor Polymers and Optoelectronic Materials
Thiophene-based π-conjugated molecules and polymers are at the forefront of research in organic electronics due to their potential as semiconductors in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netacs.org The electronic properties of these materials can be finely tuned by modifying their chemical structure. researchgate.net
The 2-(thiophen-2-yl)ethene unit and its derivatives are key building blocks in many high-performance polymer semiconductors.
Donor-Acceptor (D-A) Polymers : Thiophene units often serve as the electron-donating moiety in D-A copolymers. When combined with electron-accepting units, they can create materials with narrow bandgaps, which is advantageous for applications in photovoltaics and transistors. researchgate.netresearchgate.net For example, polymers incorporating thieno[2,3-b]thiophene (B1266192) have been synthesized and show tunable optical and electronic properties. researchgate.net
Ambipolar Semiconductors : Polymers such as BPDDTE, which contains (E)-1,2-di(thiophen-2-yl)ethane as the donor moiety, have demonstrated ambipolar behavior, meaning they can transport both holes and electrons. This property is highly desirable for creating complex organic electronic circuits. researchgate.net
Influence on Material Properties : The inclusion of the thiophene-ethene structure enhances thermal stability and optoelectronic properties, making the resulting materials suitable for organic semiconductors or light-emitting applications. The planarity and potential for π-π stacking interactions are crucial for efficient charge transport. researchgate.net
| Polymer/Material Type | Key Thiophene Building Block | Application | Key Finding | Reference |
| Thieno[2,3-b]thiophene Polymers | 1-Aryl-2-(thiophen-2-ylthio)ethan-1-one | Optoelectronics | Bathochromic shift and low oxidation potentials observed. | researchgate.net |
| Donor-Acceptor Copolymers (PNVTs) | (E)-2-(2-(thiophen-2-yl)vinyl)thiophene | OFETs, OPVs | Used as a donor unit with a naphthalenediimide (NDI) acceptor. | researchgate.net |
| Ambipolar Polymers (BPDDTE) | (E)-1,2-di(thiophen-2-yl)ethane | OFETs | Achieved hole and electron mobilities of 0.245 and 0.095 cm²·V⁻¹·s⁻¹, respectively. | researchgate.net |
| Quinoidal Fluorophores (QBTTs) | (E)-1,2-di(thiophen-2-yl)ethene | NIR-Fluorescence | Intense emissions in the near-infrared region with high quantum yields. | acs.org |
Contribution to the Development of Novel Synthetic Methodologies
The unique reactivity of thiophene-ethanone structures has spurred the development of new and efficient synthetic methods.
Palladium-Catalyzed Cross-Coupling : These compounds are excellent substrates for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. This has enabled the one-pot synthesis of complex polyconjugated molecules. For instance, 8-bromoquinoline (B100496) can be coupled with a thiophene boronic acid, and the resulting 8-(thiophen-2-yl)quinoline can undergo a subsequent C-H arylation in the same flask, providing a streamlined route to highly functionalized quinoline (B57606) derivatives. rsc.org
Claisen-Schmidt Condensation : The base-catalyzed Claisen-Schmidt condensation is a classic and effective method for creating chalcones. The reaction between 1-(thiophen-2-yl)ethan-1-one and various aldehydes, such as thiophene-2-carbaldehyde (B41791), is a high-yield pathway to bis-chalcone derivatives that are precursors to potential anticancer agents. acs.org
Multicomponent Reactions : Enaminonitriles and other reactive intermediates derived from thiophene precursors are valuable in multicomponent reactions. These reactions allow for the construction of complex heterocyclic products in a single step from three or more starting materials, which is a key principle of combinatorial chemistry and efficient drug discovery. researchgate.net
Regioselective C-H Arylation : Dual catalysis systems, such as Ru(II)/Pd(0), have been developed for the one-pot C-H diarylation of thiophene derivatives. This methodology allows for precise control over which positions on the thiophene ring are functionalized, leading to the regioselective synthesis of complex aryl-substituted thiophenes. acs.org
These advancements highlight how the study of thiophene-based compounds not only yields new molecules but also expands the toolkit of synthetic organic chemists.
Future Research Directions and Emerging Trends
Pursuit of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's shift towards green chemistry has profoundly influenced the synthesis of thiophene (B33073) derivatives. Future research is increasingly prioritizing the development of synthetic pathways that are not only efficient but also environmentally conscious.
Atom economy is another core principle guiding future synthetic design. mdpi.com Methodologies that maximize the incorporation of starting material atoms into the final product are being actively developed. mdpi.com This includes cross-dehydrogenative coupling (CDC) reactions that form C-C bonds directly from C-H bonds, using air as a benign oxidant, thus avoiding the need for pre-functionalized starting materials and reducing the generation of stoichiometric by-products. rsc.org The use of elemental sulfur, which has low environmental toxicity, in reactions like the Gewald synthesis of 2-aminothiophenes, is another example of this trend. nih.gov
Exploration of Novel Catalytic Systems for α,β-Unsaturated Thiophene Ketone Synthesis
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for preparing α,β-unsaturated thiophene ketones is a vibrant area of research. The focus is on creating catalysts that are more active, selective, robust, and environmentally friendly.
Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recyclability. Systems such as potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) in polyethylene (B3416737) glycol (PEG-400) have been shown to be effective for Fiesselmann-type thiophene synthesis under mild conditions. thieme-connect.comthieme-connect.com Zeolites, like Hβ, are being employed for tandem hydration/condensation reactions to produce α,β-unsaturated ketones under solvent-free conditions. rsc.org
Furthermore, there is a strong push to replace precious metal catalysts with those based on abundant and less toxic earth metals. Iron catalysts, for instance, have been successfully used for the cross-dehydrogenative coupling synthesis of α,β-unsaturated ketones. rsc.org Similarly, manganese(I) complexes are being investigated for the highly chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones. acs.org Metal-organic frameworks (MOFs) are also emerging as versatile and recyclable heterogeneous catalysts for C-S coupling reactions to form related β-sulfonylvinylamines. researchgate.net
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| FeCl₃·6H₂O / Air | Cross-Dehydrogenative Coupling | Economical, environmentally friendly, uses air as oxidant. | rsc.org |
| KF/Al₂O₃/PEG-400 | Fiesselmann-Type Synthesis | Mild conditions, efficient for steroidal and nonsteroidal thiophenes. | thieme-connect.comthieme-connect.com |
| Hβ Zeolite | Tandem Hydration/Condensation | Solvent-free conditions, good to excellent yields. | rsc.org |
| (PCNHCP)Mn(CO)₂H | Chemoselective Hydrogenation | High chemoselectivity for C=C bond, operates at low hydrogen pressure. | acs.org |
| Copper-based MOF | Direct C–S Coupling | Recyclable, heterogeneous catalyst. | researchgate.net |
| Palladium Catalysts | Direct C-H Arylation | Enables challenging β-functionalization of the thiophene ring. | rsc.org |
Expansion of Reactivity and Transformations for Diverse Molecular Architectures
Beyond their synthesis, a major research thrust is to expand the synthetic utility of 2-(thiophen-2-yl)ethen-1-one and related α,β-unsaturated ketones. These compounds are pluripotent building blocks, possessing multiple reactive sites that can be selectively manipulated to construct a wide variety of complex molecules. chim.it
The concept of diversity-oriented synthesis (DOS) is central to this effort, aiming to generate libraries of structurally diverse small molecules from a common starting material. cam.ac.uk The α,β-unsaturated thiophene ketone core is an ideal substrate for DOS, as its embedded functional groups can be used for a range of transformations. cam.ac.uk
Current research is exploring the use of these ketones in various cyclization and multicomponent reactions to build novel heterocyclic systems. For example, they serve as precursors for pyridines, pyrazoles, and pyridazinones. ekb.egmdpi.com The ketone and the unsaturated bond provide electrophilic sites, while the thiophene ring can be further functionalized. These transformations are crucial for generating molecules with potential biological activity and for creating new chemical entities for drug discovery programs. mdpi.comchim.it Palladium-catalyzed reactions that achieve functionalization at the typically less reactive β-position of the thiophene ring are opening new avenues for creating π-extended polycyclic heteroaromatics. rsc.org
Integration into Advanced Functional Materials with Tailored Properties
The unique electronic and optical properties conferred by the thiophene ring make its derivatives, including α,β-unsaturated ketones (chalcones), highly promising candidates for advanced functional materials. jksus.orgjksus.org Research in this area is focused on designing and synthesizing molecules with properties tailored for specific applications in electronics and optoelectronics.
Thiophene-based chalcones are being extensively studied as organic semiconductor materials. jksus.orgjksus.org Theoretical and experimental studies investigate how modifications to the molecular structure, such as the addition of methoxy (B1213986) groups, can tune the frontier molecular orbitals (HOMO and LUMO) to switch the material's charge transport properties from p-channel to ambipolar. jksus.orgjksus.org These materials are being developed for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. jksus.orgjksus.orgrsc.org
The rigid, rod-like structure of some thiophene chalcone (B49325) derivatives makes them suitable for creating liquid crystalline materials. acs.org These materials can exhibit nematic or smectic phases and are of interest for applications in displays and other optoelectronic devices. acs.org Furthermore, thiophene-containing molecules are being incorporated as linkers in dimerized small-molecule acceptors for organic solar cells, leading to devices with high power conversion efficiency and long-term stability. acs.org The ability to synthesize photochromic diarylethenes from thiophene-containing compounds also points to their potential use in optical data storage and molecular switches. researchgate.net
| Material Type | Key Feature/Compound Class | Application | Reference |
|---|---|---|---|
| Organic Semiconductor | Thiophene-based chalcones | Organic Field-Effect Transistors (OFETs), OLEDs | jksus.orgjksus.org |
| Liquid Crystals | Molecules with thiophene and chalcone linkages | Displays, Optoelectronic Devices | acs.org |
| Photovoltaic Material | Dimerized small-molecule acceptors with thiophene linkers | Organic Solar Cells (OSCs) | acs.org |
| Photochromic Material | Diarylethenes based on thiophene | Optical Storage, Molecular Switches | researchgate.net |
| Conductive Polymer | Polymers with thiophene units | Organic Thin-Film Transistors (OTFTs) | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
